3-Cyclopropyl-5-fluoropyridin-4-amine
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Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropyl-5-fluoropyridin-4-amine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . The reaction conditions include maintaining the temperature at 50°C for 10 hours to achieve high yields . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Cyclopropyl-5-fluoropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can also undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropyl-5-fluoropyridin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
3-Cyclopropyl-5-fluoropyridin-4-amine can be compared with other similar compounds, such as:
4-Amino-3-fluoropyridine: This compound is also a fluorinated pyridine derivative with similar chemical properties.
3-Fluoro-4-pyridinamine: Another fluorinated pyridine derivative with comparable reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-cyclopropyl-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C8H9FN2/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
SOOCTFKVOPJXBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=CC(=C2N)F |
Origin of Product |
United States |
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